molecular formula C14H11N3O2S2 B5860016 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B5860016
M. Wt: 317.4 g/mol
InChI Key: KADBFQFBXPJRGR-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as MTTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide also inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. The antifungal activity of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is believed to be due to its ability to inhibit ergosterol biosynthesis, an essential component of fungal cell membranes. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide's anti-inflammatory activity is thought to be due to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as carbonic anhydrase IX, cyclooxygenase-2, and lipoxygenase. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide also modulates the levels of various biomolecules such as glutathione, malondialdehyde, and superoxide dismutase. In addition, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide also exhibits antifungal and anti-inflammatory properties, making it a versatile compound for various scientific research applications. However, one of the limitations of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is its low solubility in water, which can affect its bioavailability and limit its efficacy.

Future Directions

There are several future directions for the research on N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One of the directions is to investigate its potential as a therapeutic agent for cancer, fungal infections, and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and its effects on various biomolecules and pathways. In addition, the development of more efficient synthesis methods and the modification of the chemical structure of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide may lead to the discovery of more potent and selective compounds.

Synthesis Methods

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophene with 4-methoxybenzoyl chloride, followed by the reaction with thiosemicarbazide and 2-chloroacetyl chloride. The final product is obtained through the reaction with thiophene-2-carboxylic acid chloride. The purity of the synthesized compound can be determined through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has shown promising results in various scientific research applications. It has been found to possess anticancer, antifungal, and anti-inflammatory properties. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. In addition, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-19-10-6-4-9(5-7-10)13-16-17-14(21-13)15-12(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADBFQFBXPJRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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